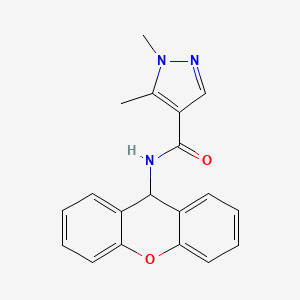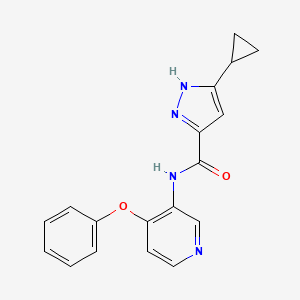![molecular formula C14H18FN3O B7573460 2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)
2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile, also known as DFMT, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. DFMT is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a critical role in various cellular processes such as gene expression, RNA splicing, and DNA damage repair.
Mécanisme D'action
2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile exerts its pharmacological effects by inhibiting the catalytic activity of PRMT5, leading to a decrease in the levels of symmetric dimethylarginine (sDMA), a post-translational modification of proteins that is regulated by PRMT5. sDMA plays a critical role in various cellular processes, and its dysregulation has been implicated in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In addition, this compound has been shown to regulate the expression of various genes involved in cancer development and progression.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile has several advantages as a pharmacological tool for scientific research. It is a potent and selective inhibitor of PRMT5, making it a valuable tool for studying the biological functions of PRMT5. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It has poor solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings. In addition, this compound can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile. One potential direction is the development of more potent and selective PRMT5 inhibitors based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in combination with other chemotherapy agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on cancer cells and to identify biomarkers that can predict the response to this compound treatment.
Méthodes De Synthèse
2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile is synthesized through a multi-step process that involves the reaction of 2-chloro-6-fluorobenzonitrile with 2-(dimethylamino)methylmorpholine in the presence of a base and a catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. PRMT5 is overexpressed in various types of cancer, and its inhibition by this compound has been shown to induce cell death and suppress tumor growth in preclinical models. This compound has also been shown to sensitize cancer cells to other chemotherapy agents, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
2-[2-[(dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-17(2)9-11-10-18(6-7-19-11)14-5-3-4-13(15)12(14)8-16/h3-5,11H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWGPFLDFDDQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CN(CCO1)C2=C(C(=CC=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7573380.png)
![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-methylsulfanylpropan-1-one](/img/structure/B7573391.png)
![5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide](/img/structure/B7573401.png)
![2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine](/img/structure/B7573402.png)
![2-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B7573411.png)
![1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone](/img/structure/B7573425.png)
![2-cyclopentyl-4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-thiazole](/img/structure/B7573430.png)
![1,6-dimethyl-4-(3-pyrazol-1-ylpiperidine-1-carbonyl)-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B7573432.png)
![1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine](/img/structure/B7573435.png)


![5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline](/img/structure/B7573463.png)
![1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylamino)propan-1-one](/img/structure/B7573471.png)
![N-[[1-(4-chlorophenyl)cyclohexyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573474.png)